molecular formula C9H7ClN4O2 B3021725 [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid CAS No. 312632-37-4

[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid

Cat. No.: B3021725
CAS No.: 312632-37-4
M. Wt: 238.63 g/mol
InChI Key: XTEQROKRTGIKDV-UHFFFAOYSA-N
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Description

[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid is a heterocyclic compound featuring a tetrazole ring substituted with a 2-chlorophenyl group at position 5 and an acetic acid moiety at position 2. Its molecular formula is C₉H₆ClN₄O₂, with a molecular weight of 241.62 g/mol. The tetrazole ring acts as a bioisostere for carboxylic acid groups, enhancing metabolic stability in pharmaceutical applications, while the chloro substituent introduces electron-withdrawing effects that influence reactivity and solubility.

Properties

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-7-4-2-1-3-6(7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEQROKRTGIKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351145
Record name [5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-38-0
Record name [5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the 2-chlorophenyl group and the acetic acid moiety. One common method involves the cyclization of 2-chlorobenzyl cyanide with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Synthesis and Structural Characteristics

Tetrazoles are five-membered heterocyclic compounds characterized by their high nitrogen content. The synthesis of [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid typically involves the reaction of sodium azide with appropriate nitriles or other precursors under specific conditions to yield high-purity products. The structural features of tetrazoles contribute to their biological activities, making them valuable in pharmaceutical applications.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted tetrazoles can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at varying concentrations. The structure-activity relationship (SAR) analyses suggest that modifications at the 5-position of the tetrazole ring can enhance antimicrobial efficacy .

Case Study:
A study evaluating a series of 5-substituted tetrazoles found that compounds with electron-withdrawing groups exhibited improved antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 100 μg/mL to 125 μg/mL, demonstrating the potential of these compounds as antibacterial agents .

Anti-inflammatory Effects

Tetrazoles have also been investigated for their anti-inflammatory properties. A series of compounds derived from tetrazoles were evaluated for their inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways.

Data Table: Anti-inflammatory Activity of Tetrazole Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index
Compound A3.81.82.11
Compound B4.11.92.16
Reference Drug3.72.21.68

These results indicate that certain tetrazole derivatives can serve as selective COX-2 inhibitors, potentially leading to new anti-inflammatory medications with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Central Nervous System Disorders

Recent advancements have highlighted the potential of tetrazole derivatives in treating central nervous system (CNS) disorders such as anxiety, depression, and epilepsy. The anticonvulsant effects of these compounds have been documented, suggesting their utility in developing novel therapeutic agents.

Case Study:
A specific derivative was tested for its efficacy in reducing seizure activity in animal models, showing significant promise as a treatment for epilepsy with minimal side effects compared to existing medications .

Mechanism of Action

The mechanism of action of [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the 2-chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-chlorophenyl (ortho) C₉H₆ClN₄O₂ 241.62 Potential bioactivity via Cl electron withdrawal; enhanced stability
[5-(3-Methoxyphenyl)-tetrazol-2-yl]-acetic acid 3-methoxyphenyl (meta) C₁₀H₉N₄O₃ 248.22 Methoxy group increases electron density; may reduce acidity of acetic acid
[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid 4-fluorophenyl (para) C₉H₆FN₄O₂ 222.18 Fluorine's electronegativity enhances binding affinity in enzyme inhibition
[5-(3-Chloro-phenyl)-tetrazol-2-yl]-acetic acid 3-chlorophenyl (meta) C₉H₆ClN₄O₂ 241.62 Meta-Cl may alter steric effects vs. ortho-Cl, affecting receptor interactions
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The ortho-chloro group in the target compound likely increases the acidity of the acetic acid moiety compared to methoxy-substituted analogs, influencing chelation or solubility .

Pharmacological and Functional Comparisons

Enzyme Inhibition

Tetrazole-acetic acid derivatives are known for enzyme-modulating activity. For example:

  • 2-[5-[3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid (IC₅₀ = 41.0 nM for acyl-CoA desaturase) demonstrates that tetrazole-acetic acid scaffolds can achieve potent inhibition .
  • The chloro-phenyl group in the target compound may enhance hydrophobic interactions in enzyme active sites, similar to bromo/fluoro analogs .
Anti-Inflammatory and Antimicrobial Activity
  • Antimicrobial studies of benzimidazole-tetrazole hybrids highlight the role of halogen substituents in improving efficacy .
Heavy Metal Sorption

The acetic acid moiety in tetrazole derivatives may similarly act as a chelating agent for heavy metals .

Biological Activity

[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid is a synthetic organic compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a tetrazole ring substituted with a chloro-phenyl group and an acetic acid moiety. The presence of the tetrazole ring enhances its lipophilicity and membrane permeability, which are critical factors influencing its biological activity.

Tetrazoles interact with various biological targets through multiple mechanisms:

  • Receptor Binding : Tetrazole derivatives can bind to receptors with high affinity, affecting signaling pathways related to inflammation and cancer progression.
  • Biochemical Pathways : They influence numerous biochemical pathways by modulating enzyme activities and cellular processes, which can lead to therapeutic effects against diseases like cancer and infections.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of tetrazole derivatives, including this compound. For instance:

  • In vitro Studies : The compound showed significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Fungal Activity : It has also exhibited antifungal effects against resistant strains of Candida species, indicating its potential as an antifungal agent .

Anti-inflammatory Effects

Research indicates that tetrazole derivatives possess anti-inflammatory properties:

  • In vivo Models : In animal models, the compound demonstrated a reduction in inflammatory markers and symptoms associated with induced inflammation, supporting its use in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various studies:

  • Cell Line Studies : The compound exhibited antiproliferative effects on cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer), with IC50 values indicating potent activity compared to established chemotherapeutic agents like Doxorubicin .
  • In vivo Efficacy : In animal models bearing tumors, it significantly increased life span and reduced tumor growth rates, highlighting its potential as a therapeutic agent in oncology .

Case Studies

A selection of case studies illustrates the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa with MIC values ranging from 0.5 to 1 µg/mL.
Study 2Showed anti-inflammatory effects in a rat model of induced paw edema, reducing edema by over 60% compared to control.
Study 3Evaluated in vivo anticancer efficacy in EAC-bearing mice, resulting in a 75% increase in mean survival time compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, heating 5-(2-chlorophenyl)-tetrazole-3-thione with monochloroacetic acid in an alkaline medium (e.g., NaOH) under reflux conditions yields the target compound. Key factors include stoichiometric ratios (equimolar amounts of reactants), solvent selection (ethanol or aqueous NaOH), and reaction duration (3–5 hours). Yields are sensitive to pH control and temperature gradients .
  • Data Contradiction : Conflicting reports on reaction efficiency may arise from variations in purification methods (e.g., recrystallization in DMF/acetic acid vs. ethanol) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectrophotometry : Confirm the presence of tetrazole (C=N stretch at ~1600 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹) groups .
  • Elemental Analysis : Validate molecular composition (e.g., C: 45.1%, H: 3.2%, N: 21.9%) with ≤0.3% deviation .
  • HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 254 nm for purity assessment (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid
Reactant of Route 2
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[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid

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